molecular formula C6H8F2O B2680143 (1S,2R,5S)-6,6-difluorobicyclo[3.1.0]hexan-2-ol CAS No. 2442565-18-4

(1S,2R,5S)-6,6-difluorobicyclo[3.1.0]hexan-2-ol

Cat. No.: B2680143
CAS No.: 2442565-18-4
M. Wt: 134.126
InChI Key: ZXGDAMWIWUCLBX-LMVFSUKVSA-N
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Description

(1S,2R,5S)-6,6-difluorobicyclo[310]hexan-2-ol is a bicyclic compound characterized by the presence of two fluorine atoms and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,5S)-6,6-difluorobicyclo[310]hexan-2-ol typically involves a series of chemical reactions starting from readily available precursors One common method involves the cycloaddition reaction, where a suitable diene and dienophile react under specific conditions to form the bicyclic structure

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,5S)-6,6-difluorobicyclo[3.1.0]hexan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of fluorine atoms can result in the formation of azides or nitriles.

Scientific Research Applications

(1S,2R,5S)-6,6-difluorobicyclo[3.1.0]hexan-2-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,2R,5S)-6,6-difluorobicyclo[3.1.0]hexan-2-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,5S)-5-Isopropyl-2-methylbicyclo[3.1.0]hexan-2-ol: This compound has a similar bicyclic structure but differs in the substituents attached to the ring.

    trans-Sabinene hydrate: Another bicyclic compound with different functional groups.

Uniqueness

The uniqueness of (1S,2R,5S)-6,6-difluorobicyclo[3.1.0]hexan-2-ol lies in the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms can significantly alter the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

(1S,2R,5S)-6,6-difluorobicyclo[3.1.0]hexan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O/c7-6(8)3-1-2-4(9)5(3)6/h3-5,9H,1-2H2/t3-,4+,5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGDAMWIWUCLBX-LMVFSUKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C2(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]2[C@H]1C2(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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